Fleroxacin

Übersicht

Beschreibung

Fleroxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antimicrobial activity. It is particularly effective against a variety of Gram-positive and Gram-negative bacteria. The compound is used to treat infections such as uncomplicated cystitis, pyelonephritis, gonorrhea, bacterial enteritis, traveler’s diarrhea, and respiratory tract infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fleroxacin is synthesized through a multi-step process. The synthesis begins with the preparation of 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is then alkylated with 2-bromoethanol to produce 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same multi-step process. The reaction conditions are optimized to ensure high yield and purity. The process includes stringent control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fleroxacin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen defluorierte und cyclisierte Derivate sowie ringgeöffnete Oxidationsprodukte .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Fleroxacin demonstrates potent antibacterial activity, with minimum inhibitory concentrations (MICs) of less than 2 mg/L against 90% of tested strains, making it effective against a range of pathogens including Enterobacteriaceae and methicillin-sensitive staphylococci . The drug is available in both oral and intravenous formulations, facilitating its use in various clinical settings.

Key Pharmacokinetic Properties

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours after administration of a 400 mg dose.

- Bioavailability : Close to 100% for oral doses.

- Protein Binding : Approximately 23% bound to plasma proteins.

- Elimination : Renal clearance accounts for 60-70% of the drug's elimination, with an elimination half-life of 10 to 12 hours .

Clinical Applications

This compound has been evaluated for its efficacy in treating several types of infections:

Urinary Tract Infections (UTIs)

This compound has shown high bacteriological cure rates (around 90% or higher) in both uncomplicated and complicated UTIs. Dosages typically range from 200 mg to 400 mg once daily .

Respiratory Tract Infections

In cases of acute-on-chronic bronchitis and nonpneumococcal pneumonia, this compound has demonstrated clinical cure rates of 84-100%. It is particularly effective when pathogens are known to be sensitive to fluoroquinolones .

Skin and Soft Tissue Infections

Clinical studies indicate that this compound is effective in treating skin and soft tissue infections, achieving similar cure rates compared to standard therapies .

Gonorrhea and Chancroid

This compound has been used successfully in treating uncomplicated gonorrhea and chancroid, with cure rates exceeding 80% .

Bone and Joint Infections

Preliminary studies suggest that a once-daily dose of 400 mg can achieve bacteriological cure rates around 80% for bone and joint infections .

Comparative Studies

A randomized clinical trial compared the efficacy of a this compound-rifampicin regimen against standard therapies for staphylococcal infections. The study reported a cure rate of 78% for the this compound-rifampicin group versus 75% for the standard therapy group, indicating comparable effectiveness with potentially shorter hospital stays (12 days vs. 23 days) for the this compound group .

Adverse Effects

The tolerability profile of this compound is consistent with other fluoroquinolones, with gastrointestinal disturbances being the most common adverse effects. A pooled analysis indicated that approximately 27% of patients reported adverse events when treated with either oral or intravenous formulations .

Wirkmechanismus

Fleroxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the supercoiling of bacterial DNA, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

- Ciprofloxacin

- Levofloxacin

- Ofloxacin

- Norfloxacin

Comparison: Fleroxacin is unique among fluoroquinolones due to its specific structural modifications, which enhance its activity against certain bacterial strains. Compared to ciprofloxacin and levofloxacin, this compound has a longer half-life, allowing for once-daily dosing. It also shows higher tissue penetration, making it effective in treating infections in various body tissues .

Biologische Aktivität

Fleroxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-negative and some Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Spectrum of Activity

This compound exhibits potent in vitro activity against a wide range of pathogens, particularly:

- Gram-negative bacteria : Effective against Enterobacteriaceae and other non-fermenters.

- Gram-positive bacteria : Active against methicillin-sensitive Staphylococcus aureus and other staphylococci.

The drug is available in both oral and intravenous formulations, which facilitates its use in various clinical settings .

This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to bacterial cell death, making it effective in treating infections caused by susceptible organisms .

Treatment Applications

This compound has been evaluated for several infections, including:

- Urinary Tract Infections (UTIs) : High bacteriological cure rates (around 90%).

- Gonorrhea and Chancroid : Approximately 100% cure rate in uncomplicated cases.

- Complicated Infections : Effective in treating skin and soft tissue infections, lower respiratory tract infections, and typhoid fever .

Case Studies

-

Staphylococcal Infections :

A randomized clinical trial compared the efficacy of an oral regimen combining this compound with rifampicin against standard parenteral treatments (flucloxacillin or vancomycin). The study reported a cure rate of 78% for the this compound-rifampicin group compared to 75% for standard therapy. The median hospital stay was significantly shorter in the this compound group (12 days vs. 23 days) . -

Surgical Infections :

In a clinical study involving surgical patients, the overall efficacy rate of this compound was reported at 85.2%, with excellent or good ratings in most cases .

Comparative Efficacy

This compound's cure rates have been comparable or superior to those of other antibiotics such as penicillins and cephalosporins. For instance, in cases of pyelonephritis and bacterial enteritis, the effectiveness of this compound was noted to exceed 80% .

Adverse Effects

The tolerability profile of this compound is generally consistent with that of other fluoroquinolones. Common adverse events include:

- Gastrointestinal disturbances

- Central nervous system effects

- Skin reactions, including phototoxicity

Recent pooled data indicate that approximately 27% of patients reported adverse effects when treated with either 200 mg or 400 mg doses daily .

Comparison with Other Fluoroquinolones

In direct comparisons, the incidence of adverse effects from a 400 mg once-daily dose of this compound was similar to that observed with other fluoroquinolones like ofloxacin and ciprofloxacin .

Eigenschaften

IUPAC Name |

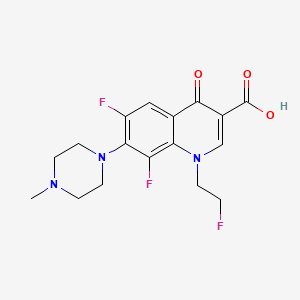

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJBPGROQZJDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046714 | |

| Record name | Fleroxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. | |

| Record name | Fleroxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79660-72-3 | |

| Record name | Fleroxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fleroxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fleroxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fleroxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fleroxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLEROXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.